molecular formula C22H31NO4 B12454510 2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B12454510
M. Wt: 373.5 g/mol
InChI Key: ACFQUUKSVVTRLU-UHFFFAOYSA-N
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Description

2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines cyclohexane and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-Cyclohexylethoxy)aniline with cyclohexanecarboxylic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The phenyl and cyclohexane groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of cyclohexane and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

2-[[4-(2-cyclohexylethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H31NO4/c24-21(19-8-4-5-9-20(19)22(25)26)23-17-10-12-18(13-11-17)27-15-14-16-6-2-1-3-7-16/h10-13,16,19-20H,1-9,14-15H2,(H,23,24)(H,25,26)

InChI Key

ACFQUUKSVVTRLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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